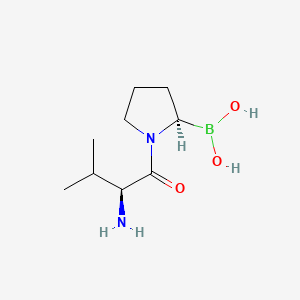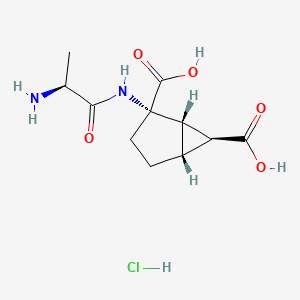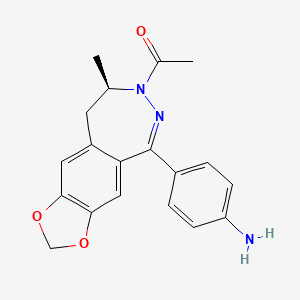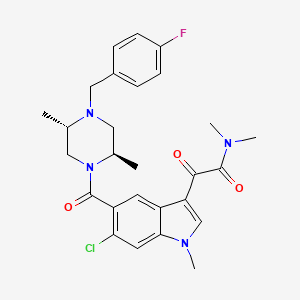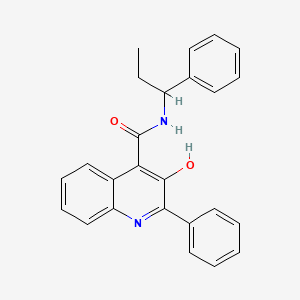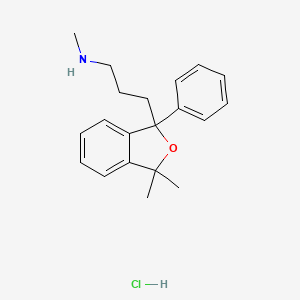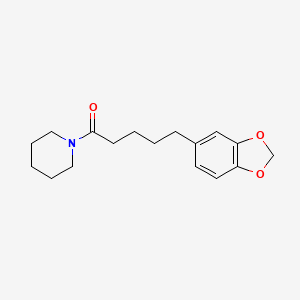
テトラヒドロピペリン
概要
説明
テトラヒドロピペリンは、コショウ科、特にPiper longumから得られる天然アルカロイドです。これは、てんかんや痛みなど、さまざまな病気に対する保護効果で知られています。この化合物は、その神経保護の可能性と、栄養素や薬物のバイオアベイラビリティを向上させる能力のために注目を集めています .
2. 製法
合成経路と反応条件: テトラヒドロピペリンは、ピペリンの還元によって合成できます。還元プロセスには、炭素上のパラジウムなどの触媒の存在下で、水素などの還元剤の使用が含まれます。反応は通常、穏やかな条件下で行われ、ピペリン中の二重結合が選択的に還元されてテトラヒドロピペリンが形成されます .
工業生産方法: 工業的には、テトラヒドロピペリンは、大規模な還元プロセスを使用して製造されています。連続フローリアクターと高度な触媒システムの使用により、効率的かつスケーラブルな生産が可能になります。このプロセスには、テトラヒドロピペリンの高収率を達成するために、制御された温度と圧力条件下でのピペリンの水素化が含まれます .
科学的研究の応用
Tetrahydropiperine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Medicine: Tetrahydropiperine is investigated for its potential to enhance the bioavailability of drugs, making it useful in pharmaceutical formulations.
Industry: It is used in the formulation of dietary supplements and nutraceuticals to improve the absorption of active ingredients
作用機序
テトラヒドロピペリンは、さまざまな分子標的と経路を通じてその効果を発揮します。
神経保護: PI3K/Aktシグナル伝達経路を調節することにより、神経細胞の生存を促進し、組織病理学的損傷を軽減します。
バイオアベイラビリティの向上: これは、シトクロムP450酵素を阻害することにより、共同投与された薬物のバイオアベイラビリティを向上させます。
類似化合物:
ピペリン: テトラヒドロピペリンが誘導される母体化合物。ピペリンは、その辛味とバイオアベイラビリティを高める特性で知られています。
ジヒドロピペリン: バイオアベイラビリティを高める効果が類似した、ピペリンの別の還元形態。
ピペルロンゴミン: 抗がん特性を持つPiper longumからの天然物。
テトラヒドロピペリンの独自性: テトラヒドロピペリンは、その神経保護効果の向上と、さまざまな化合物のバイオアベイラビリティを大幅に向上させる能力によって際立っています。その選択的還元プロセスは、他の生物活性分子の合成における貴重な中間体でもあります .
Safety and Hazards
生化学分析
Biochemical Properties
Tetrahydropiperine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the cytochrome P450 enzyme isoform CYP1A1, where it acts as an inhibitor . This interaction is crucial as it affects the metabolism of various xenobiotics and endogenous compounds. Tetrahydropiperine also acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and neurogenic inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways related to pain and inflammation.
Cellular Effects
Tetrahydropiperine exerts several effects on different types of cells and cellular processes. It has been shown to have neuroprotective effects in ischemic stroke models by enhancing the PI3K/Akt signaling pathway . This pathway is critical for cell survival, proliferation, and metabolism. Additionally, Tetrahydropiperine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various proteins and enzymes involved in these processes . For instance, it has been observed to reduce the area of cerebral infarction and ameliorate histopathological damage in neurons, indicating its potential in protecting neuronal cells from ischemic damage .
Molecular Mechanism
The molecular mechanism of Tetrahydropiperine involves several key interactions at the molecular level. It has been found to bind robustly with proteins associated with autophagy and the PI3K/Akt/mTOR signaling pathway . This binding leads to the inhibition of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. By inhibiting autophagy, Tetrahydropiperine helps in reducing neuronal damage and promoting cell survival . Additionally, it modulates the expression of proteins such as P62, LC3-I, PI3K, P-Akt/Akt, and P-mTOR/mTOR, which are crucial for cell survival and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydropiperine have been observed to change over time. Studies have shown that it significantly improves behavioral damage and reduces the area of cerebral infarction over a period of time . The stability and degradation of Tetrahydropiperine in laboratory conditions are also important factors to consider. The compound’s ability to enhance neuronal survival and alleviate ultrastructural damage in neurons over time indicates its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Tetrahydropiperine vary with different dosages in animal models. In studies involving ischemic stroke models, different dosages of Tetrahydropiperine have been tested to determine its efficacy and safety . It has been observed that higher doses of Tetrahydropiperine lead to more significant improvements in behavioral damage and reduction in cerebral infarction area . It is essential to identify the threshold effects and any potential toxic or adverse effects at high doses.
Metabolic Pathways
Tetrahydropiperine is involved in several metabolic pathways, including hydroxylation, dehydrogenation, methylation, glutathione conjugation, and glucuronidation . These metabolic pathways are crucial for the compound’s bioactivation and detoxification. The involvement of Tetrahydropiperine in these pathways indicates its potential to modulate metabolic flux and metabolite levels in the body. Additionally, its interaction with enzymes such as cytochrome P450 isoforms further highlights its role in metabolic processes .
Transport and Distribution
The transport and distribution of Tetrahydropiperine within cells and tissues involve several transporters and binding proteins. It has been shown to inhibit the cytochrome P450 isoform CYP1A1, which plays a role in its distribution and localization within the body . Additionally, Tetrahydropiperine’s ability to enhance the bioavailability of other compounds applied to the skin indicates its potential as a transdermal drug delivery enhancer . Understanding the transport and distribution mechanisms of Tetrahydropiperine is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of Tetrahydropiperine is an important factor in determining its activity and function. Studies have shown that Tetrahydropiperine can localize to specific cellular compartments, such as the cytoplasm and nucleus . Its localization to these compartments is influenced by targeting signals and post-translational modifications. The ability of Tetrahydropiperine to modulate the activity of proteins and enzymes within these compartments highlights its potential in regulating cellular processes at the subcellular level .
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydropiperine can be synthesized through the reduction of piperine. The reduction process involves the use of reductive agents such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, ensuring the selective reduction of the double bonds in piperine to form tetrahydropiperine .
Industrial Production Methods: In industrial settings, tetrahydropiperine is produced using large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The process involves the hydrogenation of piperine under controlled temperature and pressure conditions to achieve high yields of tetrahydropiperine .
化学反応の分析
反応の種類: テトラヒドロピペリンは、次のようなさまざまな化学反応を起こします。
酸化: テトラヒドロピペリンは、ピペリン酸やその他の誘導体を形成するように酸化される可能性があります。
還元: この化合物は、ピペリンの還元の生成物です。
置換: これは、特にピペリジン環の窒素原子で、置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 炭素上のパラジウムの存在下で、水素ガスが一般的に使用されます。
置換: ハロゲン化アルキルなどの試薬が、置換反応に使用できます。
生成される主な生成物:
酸化: ピペリン酸およびその他の酸化誘導体。
還元: テトラヒドロピペリン自体。
置換: さまざまな置換ピペリジン誘導体.
4. 科学研究への応用
テトラヒドロピペリンは、科学研究において幅広い用途を持っています。
化学: これは、他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 研究では、その神経保護効果が示されており、神経変性疾患の研究の候補となっています。
医学: テトラヒドロピペリンは、薬物のバイオアベイラビリティを向上させる可能性が調査されており、製薬製剤に役立ちます。
産業: これは、有効成分の吸収を改善するために、ダイエットサプリメントやニュートラシューティカルの製剤に使用されています
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZYKUZPJCQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177988 | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23434-88-0 | |
| Record name | Tetrahydropiperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropiperine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)

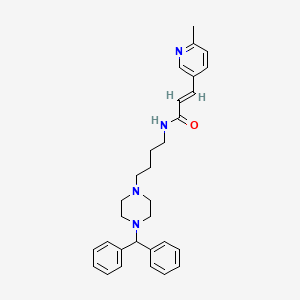
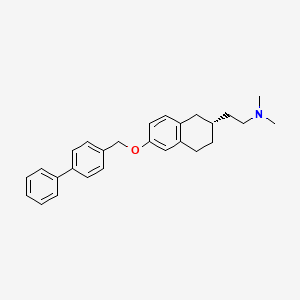
![1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B1681209.png)
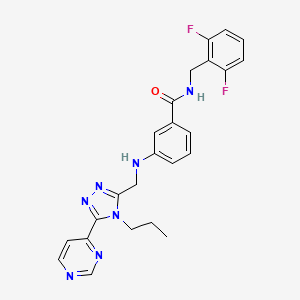
![2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide](/img/structure/B1681213.png)
